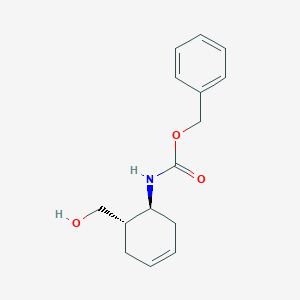

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

Descripción general

Descripción

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl carbamate with a cyclohexene derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in scientific research, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism by which Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl carbamate

- Cyclohexyl carbamate

- Hydroxymethyl cyclohexane derivatives

Uniqueness

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Actividad Biológica

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate (BCHEC) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, interaction studies, and comparisons with related compounds.

Chemical Structure and Properties

BCHEC has the molecular formula C₁₅H₁₉NO₃ and a molecular weight of approximately 261.32 g/mol. The compound features a cyclohexene ring with a hydroxymethyl group and a benzyl carbamate moiety in a trans configuration. This stereochemistry is crucial as it influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Configuration | Trans |

| Key Functional Groups | Hydroxymethyl, Carbamate |

Synthesis

The synthesis of BCHEC typically involves multi-step organic reactions, including the reaction of benzyl carbamate with cyclohexene derivatives under controlled conditions. The reaction conditions are critical for achieving high yields and purity of the final product.

Common Synthesis Steps:

- Formation of the Carbamate : Reacting benzyl alcohol with an isocyanate.

- Cyclization : Using palladium-catalyzed reactions to facilitate the formation of the cyclohexene structure.

- Purification : Techniques such as crystallization or chromatography are employed to purify the compound.

BCHEC's mechanism of action is not yet fully elucidated due to limited research; however, preliminary studies suggest that it may interact with various enzymes involved in metabolic pathways or cellular signaling. The interactions are likely mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Interaction Studies

Early interaction studies indicate that BCHEC may bind to specific proteins or enzymes, potentially altering their activity and function. These interactions could lead to various biological effects, warranting further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

BCHEC shares structural similarities with several related compounds, which can provide insights into its unique biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl cis-(6-hydroxymethyl)-cyclohex-3-enylcarbamate | C₁₅H₁₉NO₃ | Cis configuration; different stereochemistry |

| 6-Hydroxymethylcyclohex-3-enecarbamic acid | C₁₄H₁₉NO₃ | Lacks benzyl group; simpler structure |

| Benzyl 2-hydroxypropylcarbamate | C₁₅H₁₉NO₃ | Different substituents; similar biological activity |

The trans configuration of BCHEC may impart distinct physical properties and biological activities compared to its cis counterpart and other related compounds.

Case Studies and Research Findings

- Proteomic Applications : BCHEC has been utilized in proteomics research due to its ability to modify protein interactions, suggesting potential applications in drug development.

- Enzyme Interaction Studies : Research indicates that BCHEC may influence enzyme activity through competitive inhibition mechanisms, although specific targets remain to be identified.

- Therapeutic Potential : Ongoing studies are exploring the compound's potential as an anti-inflammatory agent or in cancer therapy due to its unique structural features.

Propiedades

IUPAC Name |

benzyl N-[(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHBEOTYCFUFAS-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@H]1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641007 | |

| Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213672-73-2 | |

| Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.